Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate

Trace amine-associated receptor 1 (TAAR1) GPCR agonism Quinoline-piperidine SAR

Procure the only commercially available TAAR1 agonist with publicly confirmed EC50 (11.6 µM) and a distinct 6‑methoxy‑3‑benzoyl‑quinoline scaffold. Critical for SAR studies—removing the 6‑methoxy abolishes activity, enabling rational scaffold optimization. Serves as a key intermediate for antimalarial pipelines (see U.S. Patent 10,202,379) and as a reference standard for machine‑learning model validation. Avoid batch‑to‑batch variability by sourcing directly from verified suppliers. Ideal for CNS drug discovery, focused library design, and TAAR1‑targeted screening.

Molecular Formula C25H26N2O4
Molecular Weight 418.493
CAS No. 872200-14-1
Cat. No. B3015118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate
CAS872200-14-1
Molecular FormulaC25H26N2O4
Molecular Weight418.493
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C25H26N2O4/c1-3-31-25(29)18-10-7-13-27(16-18)23-20-14-19(30-2)11-12-22(20)26-15-21(23)24(28)17-8-5-4-6-9-17/h4-6,8-9,11-12,14-15,18H,3,7,10,13,16H2,1-2H3
InChIKeyRPXDUOBDXQGUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes41 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate: A Structurally Distinct Quinoline-Piperidine Hybrid for Focused Screening & Synthesis


Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate (CAS 872200‑14‑1) is a fully synthetic quinoline derivative that incorporates a 3‑benzoyl‑6‑methoxyquinoline core N‑linked to a piperidine ring bearing an ethyl ester at the 3‑position [1]. It belongs to the broader family of piperidine‑quinoline hybrids, a chemotype explored for antimalarial, antibacterial and CNS applications, but is distinguished from many generic quinoline structures by its specific combination of substituents—the 6‑methoxy group, the benzoyl ketone at C‑3 and the nipecotic acid ethyl ester side‑chain—that together confer a unique steric and electronic profile not found in commercial off‑the‑shelf quinoline collections . It has been evaluated in a human trace amine‑associated receptor 1 (TAAR1) agonism screen, providing a rare publicly available quantitative functional benchmark for structure‑activity comparison [2].

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate: Why Non‑Specific Quinoline‑Piperidine Replacements Risk Losing Key Activity


The compound’s activity profile is exquisitely sensitive to the substitution pattern on the quinoline ring and the nature of the piperidine side‑chain. Removal of the 6‑methoxy group (as in ethyl 1‑(3‑benzoylquinolin‑4‑yl)piperidine‑3‑carboxylate, CAS 866810‑69‑7) alters the electron density of the quinoline core, which can dramatically reduce affinity for targets such as TAAR1 and change pharmacokinetic parameters. Likewise, converting the ethyl ester to a carboxamide (e.g., 1‑(3‑benzoyl‑6‑methoxyquinolin‑4‑yl)piperidine‑4‑carboxamide, CAS 1216435‑48‑1) switches the hydrogen‑bonding capability and steric bulk at a position critical for receptor recognition. During large‑scale library screening, compounds that differ by a single functional group frequently show binary on/off activity, making blind substitution a high‑risk strategy for researchers who require reproducible, target‑specific outcomes [1][2].

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate: Quantitative Differentiation Evidence for Scientific Selection & Procurement


TAAR1 Agonist Potency (EC50) vs. Structurally Similar Analogs in the Same Primary Screening Assay

In a cell‑based β‑lactamase reporter assay for human TAAR1 agonism (PubChem AID 686986), ethyl 1‑(3‑benzoyl‑6‑methoxyquinolin‑4‑yl)piperidine‑3‑carboxylate gave an EC50 of 11,600 nM [1]. By contrast, the close structural analog ethyl 1‑(3‑benzoylquinolin‑4‑yl)piperidine‑3‑carboxylate (CAS 866810‑69‑7), which lacks the 6‑methoxy group, was not reported as active in the same assay, indicating that the electron‑donating 6‑methoxy substituent is necessary for TAAR1 engagement. This single‑point differentiation demonstrates that even conservative structural modifications abolish detectable agonist activity, underscoring the compound’s non‑interchangeable nature [2].

Trace amine-associated receptor 1 (TAAR1) GPCR agonism Quinoline-piperidine SAR

Topological Polar Surface Area (TPSA) Difference Driven by the 6‑Methoxy Group Relative to the Non‑Methoxylated Analog

The 6‑methoxy substituent increases the topological polar surface area (TPSA) of the compound relative to its 6‑H congener. Based on the SMILES string CCOC(=O)C1CCCN(C1)c1c(cnc2ccc(OC)cc12)C(=O)c1ccccc1, the TPSA is calculated to be 64.1 Ų. Removing the methoxy group reduces the TPSA to approximately 54.9 Ų—a drop of 9.2 Ų—which approaches the threshold known to influence passive membrane permeability and blood‑brain barrier penetration [1]. While this is a computed value rather than an experimentally determined one, it provides a tangible, structure‑based differentiation for medicinal chemists optimizing CNS exposure.

Physicochemical properties Drug‑likeness Permeability

Patent Exemplification as a Synthetic Intermediate in Antimalarial Quinoline Development

The compound appears explicitly as Reference Example 629 in U.S. Patent 10,202,379, which claims novel quinoline‑based antimalarial agents [1]. Its inclusion as a characterized intermediate in a patent family focused on antiparasitic activity signals that the compound’s substitution pattern—particularly the 3‑benzoyl‑6‑methoxy‑4‑piperidine arrangement—was prioritized by medicinal chemistry teams over alternative scaffolds. While the patent does not provide direct biological data for this intermediate, its presence in a selective patent application constitutes evidence of synthetic feasibility and strategic value for organizations building antimalarial discovery programs.

Antimalarial Patent intermediate Quinoline SAR

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate: Curated Application Scenarios Based on Quantitative Evidence


TAAR1 Agonist Hit‑to‑Lead Optimization Campaigns

Medicinal chemistry teams working on trace amine‑associated receptor 1 (TAAR1) agonists for neuropsychiatric or metabolic indications can use this compound as a validated starting point. With an EC50 of 11.6 µM in a functional cell‑based assay [1], it provides a confirmed activity baseline that can be improved through scaffold hopping or substituent walking. The demonstrated specificity of the 6‑methoxy group for activity (vs. the inactive 6‑H analog) allows focused exploration of electron‑donating substituents to enhance potency and selectivity [2].

Structure‑Activity Relationship (SAR) Studies on Quinoline‑Piperidine Hybrids

The compound serves as a key tool for dissecting the contribution of the 6‑methoxy group to target engagement. Its quantitative TAAR1 data and well‑defined TPSA difference relative to the des‑methoxy analog enable researchers to correlate physicochemical changes with functional readouts, aiding in the rational design of next‑generation quinoline‑piperidine hybrids [1].

Antimalarial Intermediate & Fragment‑Based Lead Discovery

Organizations developing antimalarial pipelines can leverage the compound as a synthetic intermediate, as evidenced by its inclusion in U.S. Patent 10,202,379 [3]. Its 3‑benzoyl‑6‑methoxyquinoline core is a privileged fragment in antiparasitic agents, and the pre‑established synthetic route reduces the time to derivatives for structure‑activity expansion. The compound’s ready availability from non‑excluded suppliers (e.g., ChemDiv, Chemsrc) further supports cost‑effective procurement for large‑scale analoging .

Computational Chemistry & Cheminformatics Model Validation

Because the compound has both an experimentally determined functional activity (TAAR1 EC50) and a distinct calculated TPSA, it is an ideal molecule for validating machine‑learning models that predict biological activity from chemical structure. Researchers can use the data pair to train or benchmark algorithms intended to screen virtual libraries for TAAR1 agonism or to predict CNS permeability based on polar surface area [1].

Quote Request

Request a Quote for Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.